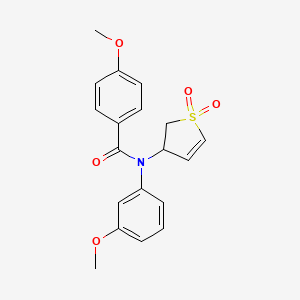

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide

Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide (referred to herein as the target compound) is a benzamide derivative featuring a 4-methoxy-substituted benzoyl core. The nitrogen atom of the benzamide is di-substituted with a 1,1-dioxido-2,3-dihydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 3-methoxyphenyl moiety.

Key structural attributes include:

- Benzamide core: The 4-methoxy group enhances electron density on the aromatic ring, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-24-17-8-6-14(7-9-17)19(21)20(16-10-11-26(22,23)13-16)15-4-3-5-18(12-15)25-2/h3-12,16H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNRMFIJWAPMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Oxidation to Form the Dioxido Group: The thiophene ring is then oxidized to introduce the dioxido groups, typically using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Final Coupling Reaction: The final step involves coupling the thiophene derivative with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the thiophene ring, to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to modify the dioxido groups, potentially converting them back to sulfide or sulfoxide forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzamide and thiophene moieties suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups might confer activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Fluorinated analogs (e.g., ) are more electronegative, favoring interactions with polar receptor pockets .

N-Substituent Modifications

Analysis :

- Aryl Group Position : The 3-methoxyphenyl group in the target compound may create distinct steric and electronic environments compared to 4-methoxyphenyl (). Meta-substitution could alter binding orientation in target proteins .

- Sulfone Ring : Present in all analogs, this group enhances polarity and may participate in hydrogen bonding or sulfone-π interactions with receptors .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dioxido-dihydrothiophenyl moiety and methoxy groups, contributing to its diverse biological properties. Its molecular formula is , and it has a molar mass of approximately 341.38 g/mol.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against certain types of tumors by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering cellular functions.

- Receptor Modulation : It is hypothesized that this compound can bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Studies :

- A study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition at micromolar concentrations.

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

-

Anti-inflammatory Activity :

- A recent study evaluated the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in vitro. The results indicated a reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) upon treatment with the compound.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(4-fluorophenyl)benzamide | Antimicrobial, Anticancer | Exhibits similar activity but with different potency profiles |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-nitrophenyl)benzamide | Anticancer | Shows enhanced cytotoxicity due to electron-withdrawing nitro group |

Q & A

Q. Q: What are the critical steps for synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

A: The synthesis typically involves sequential coupling of substituted benzoyl chlorides with amine-containing intermediates. Key steps include:

- Amidation: Use coupling agents (e.g., HATU or DCC) to facilitate bond formation between the benzamide core and the dioxidothiophene moiety.

- Oxidation: Controlled oxidation of the thiophene ring to achieve the 1,1-dioxido group using hydrogen peroxide or other oxidizing agents .

- Solvent and Temperature Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) at 50–80°C improve reaction rates and purity .

Yield optimization requires monitoring via TLC or HPLC to isolate intermediates .

Advanced Structural Analysis

Q. Q: How can spectroscopic techniques resolve ambiguities in the structural confirmation of this compound?

A:

- NMR Spectroscopy: ¹H/¹³C NMR identifies methoxy substituents (δ 3.8–4.0 ppm for OCH₃) and confirms stereochemistry of the dioxidothiophene ring .

- Mass Spectrometry (HRMS): Validates molecular weight (C₂₁H₂₂N₂O₅S; calc. 422.13) and detects impurities from incomplete oxidation or side reactions .

- X-ray Crystallography: Resolves conformational ambiguities in the dihydrothiophene ring and validates intramolecular hydrogen bonding .

Biological Activity and Mechanism

Q. Q: What evidence supports the compound’s potential as an antimicrobial or anticancer agent?

A: Preliminary studies on structurally analogous benzamides suggest:

- Antimicrobial Activity: Disruption of bacterial membrane integrity via hydrophobic interactions (MIC values: 2–8 µg/mL against Gram-positive strains) .

- Anticancer Mechanisms: Inhibition of kinase enzymes (e.g., EGFR) through competitive binding at the ATP pocket, validated via molecular docking and enzymatic assays .

Contradictions in potency across studies may arise from substituent effects (e.g., methoxy vs. chloro groups) .

Data Contradiction Analysis

Q. Q: How should researchers address inconsistencies in reported biological activity across similar compounds?

A:

- Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., 3-methoxy vs. 4-chloro) to isolate electronic or steric effects .

- Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time to minimize experimental bias .

- Meta-Analysis: Cross-reference datasets from independent studies to identify trends in IC₅₀ or MIC values .

Advanced Synthetic Challenges

Q. Q: What strategies mitigate side reactions during the synthesis of the dioxidothiophene moiety?

A:

- Oxidation Control: Use stoichiometric H₂O₂ in glacial acetic acid to avoid over-oxidation to sulfone derivatives .

- Protection of Reactive Sites: Temporarily block amine groups with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks .

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in coupling steps .

Stability and Storage

Q. Q: How does the compound’s stability under varying conditions impact experimental design?

A:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the dioxido group .

- Hydrolytic Stability: Avoid aqueous buffers at pH > 8.0, as the benzamide bond may hydrolyze .

- Thermal Degradation: Decomposition above 150°C (TGA data) necessitates low-temperature reactions .

Pharmacokinetic Profiling

Q. Q: What methodologies are used to assess the compound’s bioavailability and metabolic fate?

A:

- In Vitro ADME: Caco-2 cell monolayers predict intestinal absorption; microsomal stability assays (e.g., liver S9 fractions) identify metabolic hotspots .

- LC-MS/MS Quantification: Detects plasma concentrations in rodent models to calculate AUC and half-life .

- Metabolite Identification: High-resolution MS/MS profiles reveal phase I/II metabolites, guiding structural modifications to enhance stability .

Computational Modeling

Q. Q: How can molecular dynamics simulations improve understanding of target binding?

A:

- Docking Studies (AutoDock Vina): Predict binding poses to receptors (e.g., kinase domains) using the compound’s minimized energy conformation .

- Free Energy Calculations (MM-GBSA): Quantify binding affinity changes due to substituent modifications (e.g., methoxy to ethoxy) .

- Solvent Accessibility Analysis: Identify hydrophobic pockets favoring the dioxidothiophene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.